4-甲基-2-氧代-3-苯基-2H-色烯-6-基 4-甲基苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

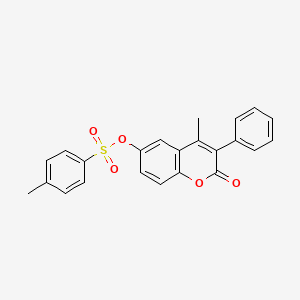

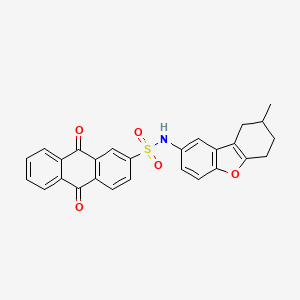

The compound “4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methylbenzenesulfonate” belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) .

Synthesis Analysis

The synthesis of such compounds often involves multi-component condensation reactions . For example, the Suzuki–Miyaura cross-coupling reaction has been used to synthesize analogs of aryl/hetaryl coumarins . The reaction involves the use of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate and 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate .Molecular Structure Analysis

The molecular structure of this compound, like other coumarins, is characterized by a benzopyranone skeleton . In the crystal structure, weak intermolecular C—H⋯O hydrogen bonds link two molecules into a centrosymmetric dimer .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other coumarins. For instance, coumarins can undergo reactions with various phenols and malononitriles in ethanol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its IR, 1H NMR, and 13C NMR spectra . For instance, the IR spectrum shows peaks corresponding to various functional groups such as –NH, –C=O, C=N, –CH3, aryl-F, and –NO2 . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .科学研究应用

抗癌研究

一项研究调查了与 4-甲基-2-氧代-3-苯基-2H-色烯-6-基 4-甲基苯磺酸酯相关的芳基磺酰胺类似物的构效关系。这些化合物(包括具有二甲基-2H-色烯碱基的变体)已显示出作为 HIF-1 通路新型小分子抑制剂的希望,有可能对抗癌症模型中的肿瘤生长。这项研究表明,该化合物可以通过化学修饰来改善其药理性质,使其成为癌症治疗开发的候选药物 (Mun 等人,2012 年)。

润滑油的抗氧化剂添加剂

另一个应用涉及衍生物的合成,包括上述化合物,这些化合物被评估为汽油润滑油的抗氧化剂和腐蚀抑制剂。这些化合物显示出高抗氧化活性,表明它们作为保护润滑油免受氧化和腐蚀的有效添加剂的潜力 (Habib 等人,2014 年)。

用于生物应用的荧光探测

一项基于 4-甲基-2-氧代-3-苯基-2H-色烯-6-基 4-甲基苯磺酸酯衍生物开发荧光探针的研究证明了对检测活细胞中的谷胱甘肽和半胱氨酸具有很高的选择性。在氨基酸和金属离子中的这种选择性表明其可用作生物研究的可靠且特异的探针,可能有助于氧化应激和细胞氧化还原过程的研究 (Wei 等人,2013 年)。

非线性光学材料

另一项研究重点是基于甲基吡啶化合物(包括 4-甲基-2-氧代-3-苯基-2H-色烯-6-基 4-甲基苯磺酸酯结构)的扩展 π 共轭有机材料的合成和分析。这些化合物已被评估其在非线性光学应用中的潜力,显示出在光调制和通信方面未来技术的前景 (Antony 等人,2019 年)。

腐蚀抑制

该化合物还在腐蚀抑制的背景下进行了研究,其衍生物已被合成并测试为酸性环境中金属的腐蚀抑制剂。这项研究对于开发新材料至关重要,这些材料可以保护工业设备和基础设施免受腐蚀性损坏,从而延长使用寿命和安全性 (Ehsani 等人,2014 年)。

作用机制

The mechanism of action of coumarins is not fully understood, but they have been found to exhibit a wide range of biological activities. They have been tested for anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors activities .

安全和危害

未来方向

属性

IUPAC Name |

(4-methyl-2-oxo-3-phenylchromen-6-yl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O5S/c1-15-8-11-19(12-9-15)29(25,26)28-18-10-13-21-20(14-18)16(2)22(23(24)27-21)17-6-4-3-5-7-17/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJAPPUMJUDTLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2877071.png)

![N-(3-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2877072.png)

![4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2877075.png)

![N-(4-butylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2877078.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide](/img/structure/B2877088.png)

![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2877090.png)

![(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/no-structure.png)

![2-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2877093.png)